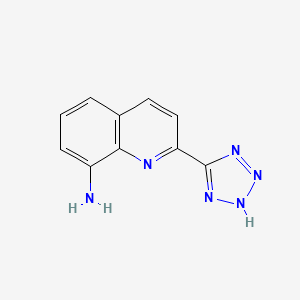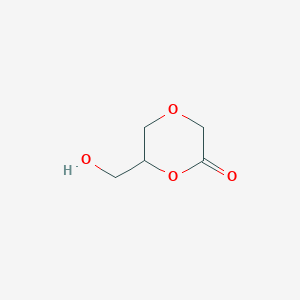
2,5,10,14-Tetramethylhexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,10,14-Tetramethylhexadecane, also known as phytane, is a branched-chain alkane with the molecular formula C20H42. It is a colorless, odorless liquid at room temperature and is a degradation product of chlorophyll. Phytane is commonly found in marine sediments, crude oils, and the tissues of plants and animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phytane can be synthesized through the hydrogenation of phytol, a diterpene alcohol derived from chlorophyll. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of phytane is not common due to its limited commercial applications. it can be isolated from natural sources such as crude oil and marine sediments through various extraction and purification techniques, including gas chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Phytane undergoes several types of chemical reactions, including:
Oxidation: Phytane can be oxidized to form various oxidation products, including phytanic acid.
Reduction: Reduction reactions are less common due to the saturated nature of phytane.
Substitution: Phytane can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Substitution: Halogenation reactions often use halogens such as chlorine (Cl2) or bromine (Br2) under UV light or heat
Major Products Formed
Oxidation: Phytanic acid and other oxidation products.
Substitution: Halogenated phytane derivatives
Aplicaciones Científicas De Investigación
Phytane has several scientific research applications, including:
Geochemistry: Used as a biomarker for studying ancient biological activity and environmental conditions.
Environmental Science: Serves as a proxy for past carbon dioxide levels in the atmosphere.
Biochemistry: Studied for its role in the degradation of chlorophyll and its metabolic pathways in various organisms
Mecanismo De Acción
Phytane exerts its effects primarily through its role in the degradation of chlorophyll. It is metabolized by various microorganisms, including bacteria and archaea, through pathways that involve the oxidation of phytane to phytanic acid. This process is crucial for understanding the carbon cycle and the metabolic pathways of different organisms .
Comparación Con Compuestos Similares
Similar Compounds
Pristane (2,6,10,14-Tetramethylpentadecane): Another branched-chain alkane with similar properties and applications.
Squalane (2,6,10,15,19,23-Hexamethyltetracosane): A longer-chain branched alkane used in cosmetics and pharmaceuticals
Uniqueness
Phytane is unique due to its specific role as a degradation product of chlorophyll and its use as a biomarker in geochemical studies. Its structure and properties make it distinct from other similar compounds, such as pristane and squalane .
Propiedades
| 110823-67-1 | |
Fórmula molecular |
C20H42 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
2,5,10,14-tetramethylhexadecane |
InChI |
InChI=1S/C20H42/c1-7-18(4)13-10-14-19(5)11-8-9-12-20(6)16-15-17(2)3/h17-20H,7-16H2,1-6H3 |
Clave InChI |
WAGIMOJIUKLFPG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCC(C)CCCCC(C)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


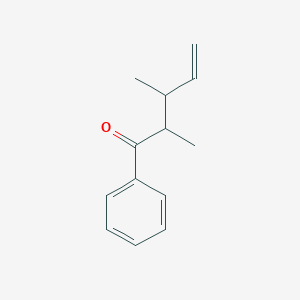

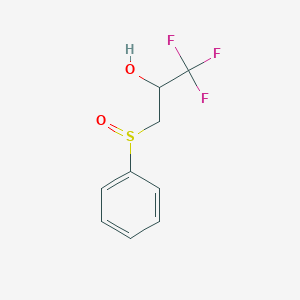
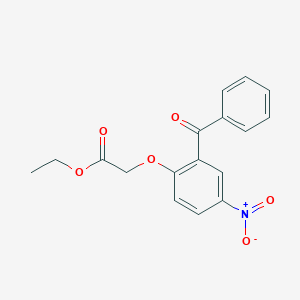
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
